Folic acid (disodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

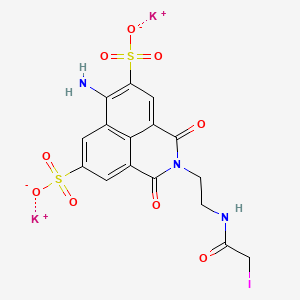

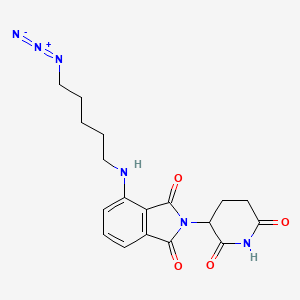

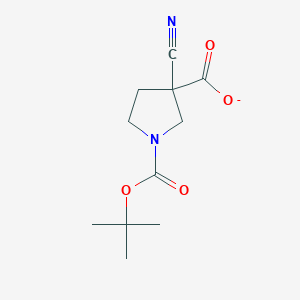

Folic acid (disodium) is the disodium salt form of folic acid, a water-soluble B vitamin (B9) that plays a crucial role in DNA synthesis, repair, and methylation. It is essential for cell division and growth, making it particularly important during periods of rapid cell division such as pregnancy and infancy. Folic acid (disodium) is used as a dietary supplement and in fortified foods to prevent folate deficiency and associated health issues like neural tube defects in newborns .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of folic acid (disodium) involves several steps, starting from p-aminobenzoic acid, glutamic acid, and pteridine derivatives. The process typically includes the following steps:

Condensation Reaction:

p-Aminobenzoic acid reacts with pteridine derivatives to form dihydropteroic acid.Glutamation: Dihydropteroic acid is then conjugated with glutamic acid to form dihydrofolic acid.

Oxidation: Dihydrofolic acid is oxidized to folic acid.

Neutralization: Folic acid is neutralized with sodium hydroxide to form folic acid (disodium).

Industrial Production Methods

Industrial production of folic acid (disodium) follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Large reactors are used to carry out the condensation, glutamation, and oxidation reactions.

Purification: The product is purified using crystallization or chromatography techniques.

Drying and Packaging: The purified folic acid (disodium) is dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Folic acid (disodium) undergoes various chemical reactions, including:

Reduction: Folic acid can be reduced to dihydrofolic acid and tetrahydrofolic acid by dihydrofolate reductase.

Methylation: Tetrahydrofolic acid participates in one-carbon transfer reactions, essential for the synthesis of purines and thymidylate.

Hydrolysis: Folic acid can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Dihydrofolate reductase enzyme, NADPH as a cofactor.

Methylation: S-adenosylmethionine as a methyl donor.

Hydrolysis: Acidic or basic solutions.

Major Products

Reduction: Dihydrofolic acid, tetrahydrofolic acid.

Methylation: Methylated derivatives of purines and thymidylate.

p-Aminobenzoic acid, glutamic acid.Scientific Research Applications

Folic acid (disodium) has a wide range of scientific research applications:

Chemistry: Used as a reagent in the synthesis of various folate derivatives and antifolate drugs.

Biology: Studied for its role in DNA synthesis, repair, and methylation.

Medicine: Used in the treatment and prevention of folate deficiency, megaloblastic anemia, and as an adjunct in cancer therapy.

Industry: Added to fortified foods and dietary supplements to prevent folate deficiency in populations.

Mechanism of Action

Folic acid (disodium) is biochemically inactive and must be converted to its active forms, dihydrofolic acid and tetrahydrofolic acid, by the enzyme dihydrofolate reductase. These active forms participate in one-carbon transfer reactions essential for the synthesis of nucleotides and amino acids. The molecular targets include enzymes involved in DNA synthesis and repair, such as thymidylate synthase .

Comparison with Similar Compounds

Similar Compounds

Methotrexate: An antifolate drug that inhibits dihydrofolate reductase, used in cancer therapy.

Pemetrexed: A multi-targeted antifolate that inhibits several folate-dependent enzymes, used in the treatment of various cancers.

Leucovorin (Folinic Acid): A form of folic acid used to reduce the toxic effects of methotrexate.

Uniqueness

Folic acid (disodium) is unique in its role as a dietary supplement and its essential function in preventing folate deficiency-related health issues. Unlike antifolate drugs, it does not inhibit folate-dependent enzymes but rather serves as a precursor for the synthesis of active folate forms.

Properties

Molecular Formula |

C19H17N7Na2O6 |

|---|---|

Molecular Weight |

485.4 g/mol |

IUPAC Name |

disodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C19H19N7O6.2Na/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);;/q;2*+1/p-2/t12-;;/m0../s1 |

InChI Key |

SWIRFWUEJODNRG-LTCKWSDVSA-L |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)

![disodium;4-[2-[4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate](/img/structure/B15135918.png)

![6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole](/img/structure/B15135928.png)